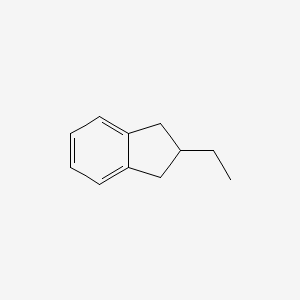
2-Ethylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylindan is a bicyclic hydrocarbon compound composed of an indane ring structure with an ethyl side chain. It is known for its applications in various fields, including the pharmaceutical industry and photonics . The molecular formula of this compound is C11H14, and it has a molecular weight of 146.229 Da .
Preparation Methods
2-Ethylindan can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethylindan undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the ethyl side chain or the indane ring structure.
Substitution: Various substitution reactions can introduce different functional groups into the indane ring, enhancing its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethylindan has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In the pharmaceutical industry, this compound derivatives are explored for their potential therapeutic effects.
Industry: It is used in the production of materials with specific optical properties, such as photonic devices
Mechanism of Action
The mechanism of action of 2-Ethylindan and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Ethylindan can be compared with other similar compounds, such as:
Indane: A simpler structure without the ethyl side chain.
2-Methylindan: Similar structure with a methyl group instead of an ethyl group.
2-Propylindan: Similar structure with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ethyl side chain, which can influence its chemical reactivity and physical properties .
Biological Activity
2-Ethylindan (C11H14) is an organic compound belonging to the indan family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies related to this compound, highlighting its antimicrobial properties, herbicidal activity, and potential applications in drug discovery.
Synthesis of this compound
The synthesis of this compound has been explored in various studies. It can be derived from the alkylation of indan or through other synthetic routes involving aromatic compounds. The methods often focus on optimizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents.
Herbicidal Activity
In addition to its antimicrobial properties, this compound has been investigated for herbicidal activity. A study on related compounds found that certain derivatives exhibited excellent herbicidal effects against common weeds such as barnyardgrass. The effectiveness was attributed to the compound's ability to disrupt metabolic pathways in target plants.
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various indan derivatives, including this compound. The results showed that compounds with similar structures had varying degrees of effectiveness against different microorganisms, suggesting a structure-activity relationship.
- Herbicidal Action : Research on the herbicidal action of indan derivatives revealed that modifications to the ethyl group significantly influenced activity levels. The study concluded that optimizing these structural features could lead to more effective herbicides for agricultural use.
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between this compound and target proteins involved in bacterial metabolism. These studies indicated strong binding affinities, suggesting potential as a lead compound in drug design.
Properties
CAS No. |
56147-63-8 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
WJNBFERHVLTYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















